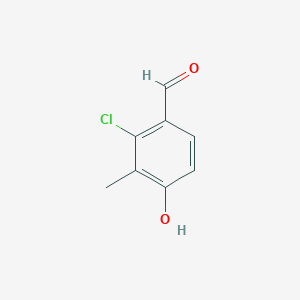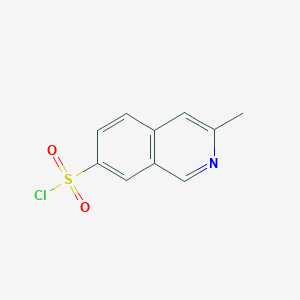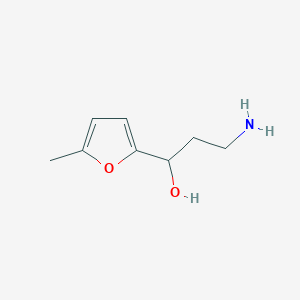
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-3-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 2-position.
Another method involves the use of 2-chloro-4-hydroxybenzaldehyde as a starting material, which is then methylated at the 3-position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- often involves large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-4-hydroxy-3-methylbenzoic acid.
Reduction: 2-Chloro-4-hydroxy-3-methylbenzyl alcohol.
Substitution: 2-Methoxy-4-hydroxy-3-methylbenzaldehyde.
Scientific Research Applications
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-chloro-4-hydroxy-: Lacks the methyl group at the 3-position.
Benzaldehyde, 4-hydroxy-3-methyl-: Lacks the chlorine atom at the 2-position.
Benzaldehyde, 2-chloro-3-methyl-: Lacks the hydroxyl group at the 4-position.
Uniqueness
Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- is unique due to the presence of all three substituents (chlorine, hydroxyl, and methyl) on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55289-24-2 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-4-hydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-4,11H,1H3 |
InChI Key |
FWFKVTMRNBKYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)
![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)





